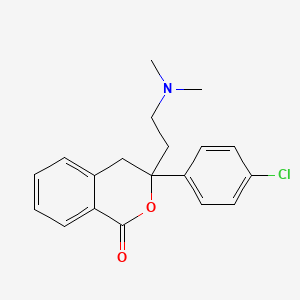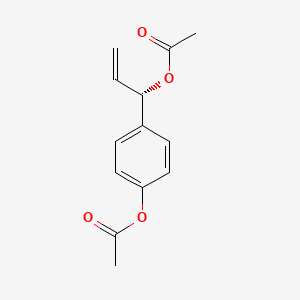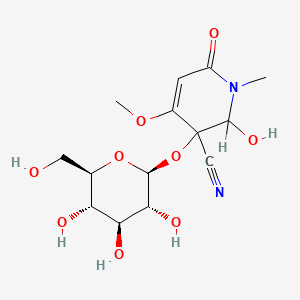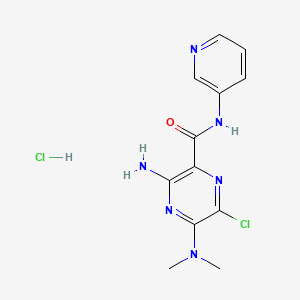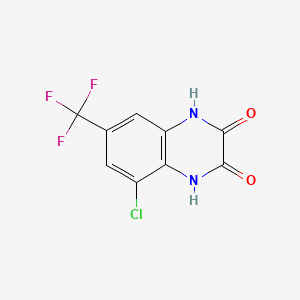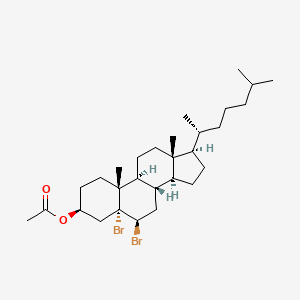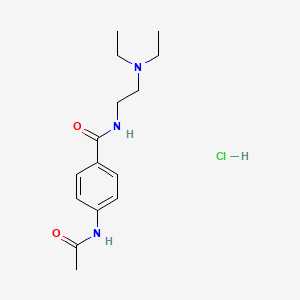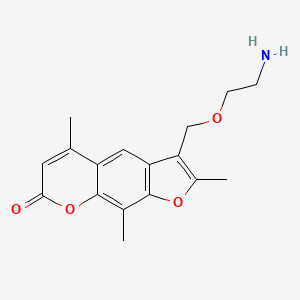
Amotosalen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amotosalen is a synthetic psoralen compound known for its photoactive properties. It is primarily used in the INTERCEPT™ Blood System to inactivate pathogens in blood products. This compound works by crosslinking DNA and RNA upon exposure to ultraviolet A (UVA) light, thereby preventing the replication of viruses, bacteria, and other pathogens .
Scientific Research Applications
Amotosalen has a wide range of scientific research applications, including:
Pathogen Inactivation: Used in the INTERCEPT™ Blood System to inactivate pathogens in blood products, ensuring the safety of transfusions.
Cancer Research: Investigated for its potential to crosslink DNA in cancer cells, thereby inhibiting their proliferation.
Gene Therapy: Explored for its ability to target and modify specific genetic sequences.
Photodynamic Therapy: Used in combination with UVA light for the treatment of skin conditions such as psoriasis and vitiligo.
Preparation Methods
Synthetic Routes and Reaction Conditions
Amotosalen is synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde with malonic acid in the presence of piperidine to form 3,4-dimethoxycinnamic acid. This intermediate is then cyclized to form 3,4-dimethoxy-7H-furo[3,2-g]chromen-7-one, which is subsequently demethylated and reacted with 2-aminoethanol to yield this compound .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards for medical applications .
Chemical Reactions Analysis
Types of Reactions
Amotosalen undergoes several types of chemical reactions, including:
Photoactivation: Upon exposure to UVA light, this compound forms covalent bonds with nucleic acids, leading to crosslinking.
Substitution Reactions: This compound can undergo substitution reactions with various nucleophiles, such as amines and thiols.
Common Reagents and Conditions
UVA Light: Essential for the photoactivation process.
Nucleophiles: Amines and thiols are commonly used in substitution reactions.
Major Products Formed
Crosslinked DNA/RNA: The primary product of the photoactivation reaction.
Substituted this compound Derivatives: Formed through substitution reactions with nucleophiles.
Mechanism of Action
Amotosalen exerts its effects by intercalating into the DNA and RNA of pathogens. Upon exposure to UVA light, it forms covalent bonds between the nucleic acid strands, effectively “locking” them together and preventing replication. This mechanism is highly specific and occurs even at low concentrations of nucleic acids .
Comparison with Similar Compounds
Amotosalen belongs to the psoralen family, which includes other compounds such as 8-methoxypsoralen and 5-methoxypsoralen. Compared to these compounds, this compound has enhanced nucleic acid binding properties and is more effective in pathogen inactivation . Its unique ability to crosslink DNA and RNA upon UVA exposure makes it particularly valuable in medical applications .
List of Similar Compounds
- 8-Methoxypsoralen
- 5-Methoxypsoralen
- Trimethylpsoralen
properties
CAS RN |
161262-29-9 |
|---|---|
Molecular Formula |
C17H19NO4 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
3-(2-aminoethoxymethyl)-2,5,9-trimethylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C17H19NO4/c1-9-6-15(19)22-16-10(2)17-13(7-12(9)16)14(11(3)21-17)8-20-5-4-18/h6-7H,4-5,8,18H2,1-3H3 |
InChI Key |
FERWCFYKULABCE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)COCCN)C |
Canonical SMILES |
CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)COCCN)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Amotosalen; Amotosalen free base, S-59; S 59; S59. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-[(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide](/img/structure/B1665388.png)
